

# Application Notes and Protocols: Use of Chiral Ligands in Allenylboronic Acid Additions

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## Compound of Interest

Compound Name: Allenylboronic acid

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## Introduction

The enantioselective addition of **allenylboronic acids** to carbonyls and imines is a powerful transformation in modern organic synthesis, providing access to chiral homopropargylic alcohols and amines. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutically active compounds. The stereochemical outcome of these reactions is predominantly controlled by the use of chiral ligands that coordinate to a metal catalyst or act as organocatalysts, creating a chiral environment for the carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the use of various classes of chiral ligands in these reactions, along with a summary of their performance.

## Chiral Ligand Classes and Applications

A variety of chiral ligands have been successfully employed to induce high levels of stereoselectivity in **allenylboronic acid** additions. The choice of ligand is crucial and depends on the substrate (aldehyde, ketone, or imine) and the desired product. The most common and effective ligand classes include chiral diols (e.g., BINOL and its derivatives), chiral phosphines, chiral phosphoric acids, and chiral diamines.

## Chiral Diol Ligands: BINOL and its Derivatives

Chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives are among the most successful ligands for the catalytic enantioselective propargylation of ketones using allenylboronates.[1][2][3] These reactions are often performed under solvent-free conditions and can be accelerated by microwave irradiation.[2][3] The 3,3'-disubstituted BINOL derivatives frequently exhibit superior enantioselectivity.[3]

#### Data Presentation: BINOL-Catalyzed Propargylation of Ketones

Entry	Ketone	Allenylboronate	Catalyst (mol%)	Conditions	Yield (%)	er	Reference
1	Acetophenone	Allenyldioxoborolane	(S)-3,3'-Br <sub>2</sub> -BINOL (10)	Microwave, 10W, 60 min, neat	85	95:5	[2][3]
2	4-Methoxyacetophenone	Allenyldioxoborolane	(S)-3,3'-Br <sub>2</sub> -BINOL (10)	Microwave, 10W, 60 min, neat	92	96:4	[2]
3	4-Trifluoromethylacetophenone	Allenyldioxoborolane	(S)-3,3'-Br <sub>2</sub> -BINOL (10)	Microwave, 10W, 60 min, neat	75	94:6	[2]
4	2-Heptanone	Allenyldioxoborolane	(S)-3,3'-Br <sub>2</sub> -BINOL (10)	Microwave, 10W, 60 min, neat	60	90:10	[2]
5	Cyclohexyl methyl ketone	Allenyldioxoborolane	(S)-3,3'-Br <sub>2</sub> -BINOL (10)	Microwave, 10W, 60 min, neat	65	92:8	[2]

#### Experimental Protocol: (S)-3,3'-Br<sub>2</sub>-BINOL-Catalyzed Propargylation of Acetophenone[2]

- Materials:
  - (S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br<sub>2</sub>-BINOL)
  - Allenyldioxoborolane
  - Acetophenone
  - Microwave reactor
- Procedure:
  - To a microwave vial, add (S)-3,3'-Br<sub>2</sub>-BINOL (0.05 mmol, 10 mol%).
  - Add allenyldioxoborolane (0.75 mmol, 1.5 equiv).
  - Add acetophenone (0.5 mmol, 1.0 equiv).
  - Seal the vial and place it in the microwave reactor.
  - Irradiate the reaction mixture at a constant power of 10W for 60 minutes.
  - After cooling, the crude product can be purified by silica gel chromatography to afford the corresponding homopropargylic alcohol.
  - The enantiomeric ratio is determined by chiral HPLC analysis.

## Chiral Phosphine Ligands in Copper-Catalyzed Reactions

Chiral bisphosphine ligands are highly effective in the copper-catalyzed enantioselective synthesis of allenyl boronates from enynes.<sup>[4]</sup> The resulting enantioenriched allenyl boronates can then be used in subsequent diastereoselective additions to carbonyl compounds.

Data Presentation: Copper-Catalyzed Enantioselective Synthesis of Allenyl Boronates

Entry	Enyne	Ligand (mol%)	Catalyst System	Condi tions	Yield (%)	ee (%)	Referen ce
1	1-Phenyl-1-buten-3-yne	(S,S)-Ph-BPE (6)	CuCl <sub>2</sub> (5 mol%), KOtBu (20 mol%)	THF, -10 °C	81	99	[4]
2	1-Cyclohexyl-1-buten-3-yne	(S,S)-Ph-BPE (6)	CuCl <sub>2</sub> (5 mol%), KOtBu (20 mol%)	THF, -10 °C	75	98	[4]
3	1-(p-Tolyl)-1-buten-3-yne	(S,S)-Ph-BPE (6)	CuCl <sub>2</sub> (5 mol%), KOtBu (20 mol%)	THF, -10 °C	85	99	[4]

#### Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of an Allenyl Boronate[4]

- Materials:
  - 1-Phenyl-1-buten-3-yne
  - Pinacolborane (HBPin)
  - Copper(II) chloride (CuCl<sub>2</sub>)
  - (S,S)-Ph-BPE
  - Potassium tert-butoxide (KOtBu)
  - Anhydrous Tetrahydrofuran (THF)
- Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve  $\text{CuCl}_2$  (5 mol%) and (S,S)-Ph-BPE (6 mol%) in anhydrous THF (1 mL).
- Add  $\text{KOtBu}$  (20 mol%) and stir the mixture at room temperature for 10 minutes.
- Cool the mixture to  $-10\text{ }^\circ\text{C}$ .
- Add the 1-phenyl-1-buten-3-yne (0.2 mmol, 1.0 equiv).
- Slowly add a solution of HBPIn (0.28 mmol, 1.4 equiv) in THF.
- Stir the reaction at  $-10\text{ }^\circ\text{C}$  and monitor by TLC.
- Upon completion, quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the product with diethyl ether, dry the organic layer over anhydrous  $\text{MgSO}_4$ , and concentrate in vacuo.
- Purify the crude product by silica gel chromatography.
- The enantiomeric excess is determined by SFC analysis.

## Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective addition of allenylboronates to aldehydes. These reactions typically proceed with high enantioselectivity and, in the case of substituted allenylboronates, can also exhibit high diastereoselectivity.

Data Presentation: Chiral Phosphoric Acid-Catalyzed Allenylboration of Aldehydes

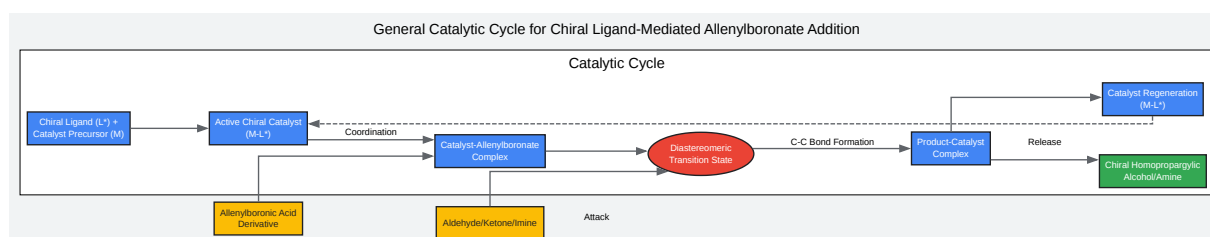
Entry	Aldehyde	Allenyl boronate	Catalyst (mol%)	Conditions	Yield (%)	dr	ee (%)	Reference
1	Hydrocinnamaldehyde	(±)-γ-Methylallenylboronate	(R)-TRIP (10)	Toluene, rt	92	10:1 (anti)	71	[5]
2	Benzaldehyde	(±)-γ-Methylallenylboronate	(R)-TRIP (10)	Toluene, rt	88	9:1 (anti)	85	[5]
3	4-Chlorobenzaldehyde	(±)-γ-Methylallenylboronate	(R)-TRIP (10)	Toluene, rt	93	12:1 (anti)	90	[5]

#### Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Allenylboration of an Aldehyde[5]

- Materials:
  - Aldehyde (e.g., hydrocinnamaldehyde)
  - Racemic γ-methylallenylboronate
  - (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
  - Anhydrous toluene
- Procedure:
  - To a solution of the aldehyde (0.15 mmol) in anhydrous toluene (0.75 mL) in a flame-dried vial under an inert atmosphere, add (R)-TRIP (10 mol%).
  - Add the racemic γ-methylallenylboronate (2.8 equiv).
  - Stir the reaction mixture at room temperature and monitor by TLC.

- Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the homopropargylic alcohol.
- The diastereomeric and enantiomeric ratios are determined by  $^1\text{H}$  NMR analysis of the crude product and chiral HPLC analysis of the purified product, respectively.

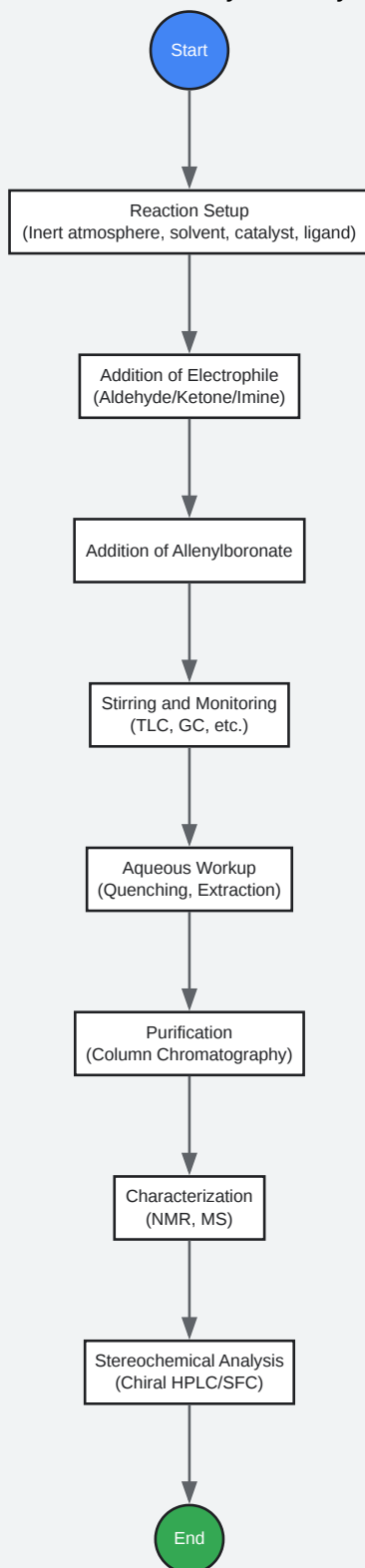
## Visualizations



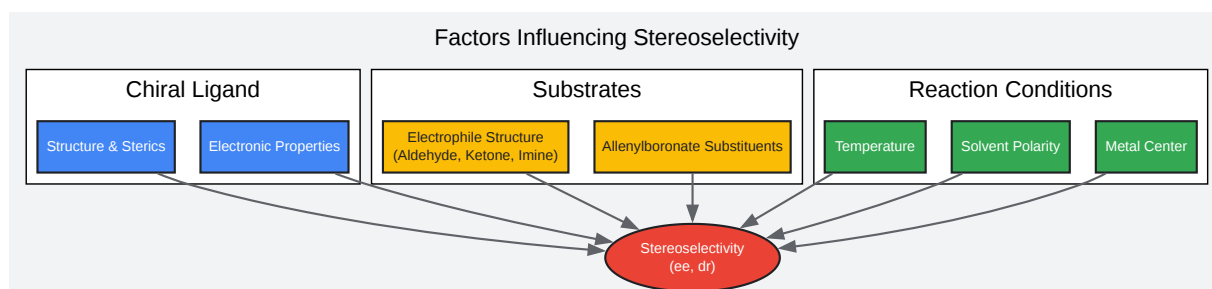
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Caption: General catalytic cycle for chiral ligand-mediated allenylboronate addition.

## Experimental Workflow for a Catalytic Allenylboronate Addition







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